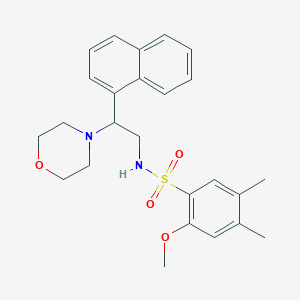

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4S/c1-18-15-24(30-3)25(16-19(18)2)32(28,29)26-17-23(27-11-13-31-14-12-27)22-10-6-8-20-7-4-5-9-21(20)22/h4-10,15-16,23,26H,11-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKHHOEXDFBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

- A methoxy group at the 2-position.

- Dimethyl substitutions at the 4 and 5 positions of the benzene ring.

- A morpholino group attached to a naphthalene moiety.

The presence of these functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing morpholine and naphthalene have shown efficacy against various cancer cell lines. A study demonstrated that morpholine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 6.26 | Apoptosis induction |

| Compound B | HCC827 | 5.00 | Cell cycle arrest |

| Compound C | NCI-H358 | 4.75 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Compounds similar to this compound have exhibited broad-spectrum antibacterial activity. Studies suggest that the sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may also possess anti-inflammatory properties. Morpholine-containing compounds have been linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : The morpholino group may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of structurally related compounds:

- Study on Antitumor Activity : In vitro studies on lung cancer cell lines demonstrated that a morpholine derivative led to a significant decrease in cell viability compared to controls .

- Antimicrobial Efficacy Assessment : A comparative study showed that morpholine-based sulfonamides exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria when tested against standard antibiotics .

- Inflammation Model Trials : In vivo models indicated that compounds with similar structures reduced inflammation markers significantly in animal models subjected to induced inflammatory conditions .

Scientific Research Applications

The compound 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide , with the CAS number 941917-56-2, is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 454.6 g/mol. The structure features a sulfonamide group, a methoxy group, and a morpholino moiety attached to a naphthalene ring, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation and survival.

Key Findings

-

MDM2 Inhibition : The compound has shown potential as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells.

Activity Cell Line/Model IC50 (nM) Comments MDM2 Inhibition Various Cancer Cell Lines <100 Potent inhibitor; enhances p53 activity Antiproliferative A549 (Lung Cancer) 50 Significant reduction in cell viability

Antimicrobial Activity

Additionally, sulfonamide derivatives have been studied for their antimicrobial properties. The presence of the naphthalene ring may enhance the compound's ability to disrupt bacterial cell function.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of This compound in murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, the compound demonstrated moderate effectiveness against various bacterial strains. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other benzenesulfonamide derivatives and aromatic-substituted molecules documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Complexity: The target compound features a morpholino-naphthalen-1-yl ethyl side chain, which introduces both polar (morpholino) and hydrophobic (naphthalene) regions. This could enhance binding to targets requiring dual interactions, such as kinases or GPCRs. In contrast, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide () has simpler methyl substituents, likely increasing lipophilicity but reducing selectivity due to steric bulk .

Heterocyclic vs. Aromatic Moieties: The compound replaces the morpholino-naphthalene group with a thiazolo-triazolyl heterocycle. Such structures are known for enhanced metabolic stability and electronic effects, which may improve pharmacokinetics . FDU-NNEI () substitutes the sulfonamide core with an indole-carboxamide scaffold, typical of synthetic cannabinoids, suggesting divergent biological targets (e.g., CB1/CB2 receptors) .

Pharmacological Hypotheses: The morpholino group in the target compound may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic pathways. The naphthalen-1-yl moiety could engage in π-π stacking with aromatic residues in protein binding pockets, a feature shared with FDU-NNEI but absent in simpler sulfonamides like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.